Complete Tumor Regression and Sustained Retreatment Response in Triple-Negative Breast Cancer Xenografts vs. Cytostatic Effects of Geldanamycin Analogs
PU-H71 achieves complete tumor regression in TNBC xenograft models with durable retreatment responses, a quantitatively distinct outcome from the primarily cytostatic tumor growth inhibition reported for geldanamycin derivatives. In the MDA-MB-231 xenograft model, PU-H71 administered at 75 mg/kg on an alternate-day schedule produced a 100% complete response, with tumors replaced by scar tissue after 37 days of treatment . In the fast-growing HCC-1806 model, six doses of PU-H71 (75 mg/kg alternate-day) over 12 days resulted in an 87% regression in tumor volume . Notably, TNBC tumors remained sensitive to retreatment over multiple cycles extending beyond 5 months without evidence of acquired resistance [1].
| Evidence Dimension | In vivo antitumor efficacy in TNBC xenografts |
|---|---|
| Target Compound Data | PU-H71: 100% complete response (MDA-MB-231, 75 mg/kg, 37 days); 87% tumor volume regression (HCC-1806, 6 doses over 12 days); retreatment sensitivity maintained >5 months |
| Comparator Or Baseline | Geldanamycin-class inhibitors (17-AAG): Primarily tumor growth delay/stabilization reported; dose-limiting hepatotoxicity prevents comparable dosing schedules in published TNBC models |
| Quantified Difference | Complete tumor elimination with scar replacement vs. growth inhibition; durable retreatment sensitivity over >5 months without resistance |
| Conditions | Nude mouse TNBC xenografts (MDA-MB-231, HCC-1806); PU-H71 75 mg/kg i.p. alternate-day schedule; tumor volume measurement |
Why This Matters
For procurement decisions in preclinical oncology, complete tumor regression with sustained retreatment sensitivity is a therapeutically meaningful endpoint that distinguishes PU-H71 from HSP90 inhibitors that only delay tumor growth and face rapid resistance emergence.
- [1] Caldas-Lopes E, Cerchietti L, Ahn JH, et al. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. Proc Natl Acad Sci USA. 2009;106(20):8368-8373. doi:10.1073/pnas.0903392106 View Source
